molecular formula C16H12ClFN4O2 B14115789 4-(2-((2-chloro-4-fluorophenyl)amino)-5-methylpyrimidin-4-yl)-1H-pyrrole-2-carboxylic acid

4-(2-((2-chloro-4-fluorophenyl)amino)-5-methylpyrimidin-4-yl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B14115789
M. Wt: 346.74 g/mol
InChI Key: NHCZFSYLMZBTSA-UHFFFAOYSA-N
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Description

4-(2-((2-chloro-4-fluorophenyl)amino)-5-methylpyrimidin-4-yl)-1H-pyrrole-2-carboxylic acid is a complex organic compound that features a pyrrole ring fused with a pyrimidine moiety, substituted with a 2-chloro-4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((2-chloro-4-fluorophenyl)amino)-5-methylpyrimidin-4-yl)-1H-pyrrole-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of 2-chloro-4-fluoroaniline, which is then reacted with 5-methylpyrimidine-4-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification process .

Chemical Reactions Analysis

Types of Reactions

4-(2-((2-chloro-4-fluorophenyl)amino)-5-methylpyrimidin-4-yl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

4-(2-((2-chloro-4-fluorophenyl)amino)-5-methylpyrimidin-4-yl)-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(2-((2-chloro-4-fluorophenyl)amino)-5-methylpyrimidin-4-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways .

Properties

Molecular Formula

C16H12ClFN4O2

Molecular Weight

346.74 g/mol

IUPAC Name

4-[2-(2-chloro-4-fluoroanilino)-5-methylpyrimidin-4-yl]-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C16H12ClFN4O2/c1-8-6-20-16(21-12-3-2-10(18)5-11(12)17)22-14(8)9-4-13(15(23)24)19-7-9/h2-7,19H,1H3,(H,23,24)(H,20,21,22)

InChI Key

NHCZFSYLMZBTSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1C2=CNC(=C2)C(=O)O)NC3=C(C=C(C=C3)F)Cl

Origin of Product

United States

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